6-Ethoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes It is characterized by the presence of an ethoxy group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 6-ethoxy-naphthalene using a nickel catalyst under high pressure and temperature conditions . This process results in the reduction of the aromatic ring to form the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 6-ethoxy-decalin.
Substitution: Formation of 6-ethoxy-1-bromo-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
6-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of inflammatory pathways.
Comparison with Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
- 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Comparison: 6-Ethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to 6-Methoxy-1,2,3,4-tetrahydronaphthalene, the ethoxy derivative has higher lipophilicity, potentially enhancing its biological activity. The presence of the ethoxy group also influences its reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZKUFOFFSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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